![molecular formula C21H17N3O3S B2870831 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896291-31-9](/img/structure/B2870831.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, medicine, and industry.
准备方法
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide typically involves the condensation of 1,2-benzenediamine with aldehydes or other suitable reagents . One common method includes the reaction of 3-(chlorosulfonyl)benzoic acid with different amine derivatives to obtain various sulfonamide analogues, which are then reacted with 2-aminobenzimidazole to synthesize the desired compound . The reaction conditions often involve the use of solvents such as ethanol and the application of heat to facilitate the reaction .
化学反应分析
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including alkylation, acylation, sulfonylation, and halogenation. The reactivity of the benzimidazole ring is primarily due to the electron-rich nitrogen atoms in the imidazole ring. Common reagents used in these reactions include alkyl halides, acyl chlorides, sulfonyl chlorides, and halogens. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzimidazole derivatives with enhanced pharmacological properties .
科学研究应用
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential anticancer properties . In vitro cytotoxicity assays have shown that certain derivatives of this compound exhibit remarkable cytotoxicity against various human tumor cell lines . Additionally, benzimidazole derivatives have been investigated for their antimicrobial, antiviral, and antiparasitic activities . The compound’s ability to inhibit specific molecular targets makes it a promising candidate for the development of new therapeutic agents .
作用机制
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to exert their effects by binding to and inhibiting the activity of certain enzymes and proteins. For example, some benzimidazole derivatives have been shown to inhibit the activity of tubulin, leading to the disruption of microtubule formation and cell division . This mechanism is particularly relevant in the context of anticancer activity, where the inhibition of cell division can lead to the death of cancer cells .
相似化合物的比较
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can be compared to other benzimidazole derivatives, such as N-[3-(benzoxazol-2-ylamino)phenyl]amine . While both compounds share a similar core structure, their unique substituents confer different pharmacological properties. For instance, N-[3-(benzoxazol-2-ylamino)phenyl]amine has shown potential as an anticancer agent, similar to this compound . Other similar compounds include 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline, which is used as an n-type dopant in organic electronics .
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDNPCKQIYQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2870748.png)
![N-[(furan-2-yl)methyl]-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2870751.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2870753.png)
![(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2870754.png)
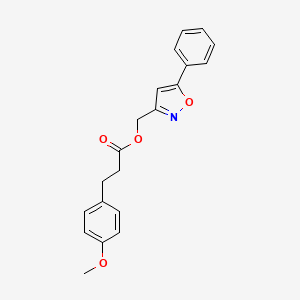
![N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2870758.png)
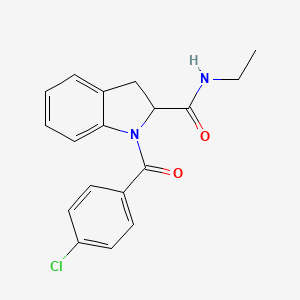
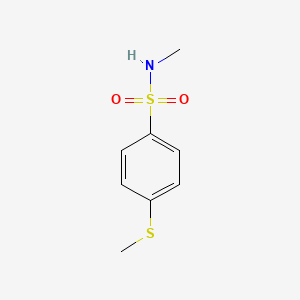
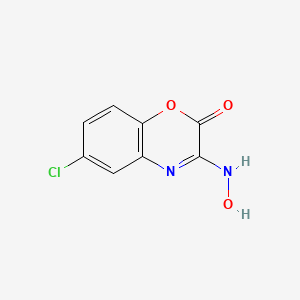
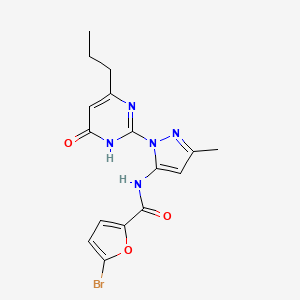
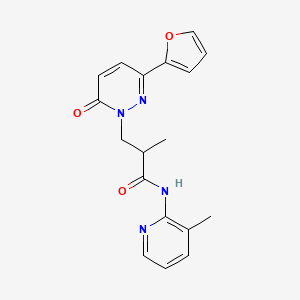
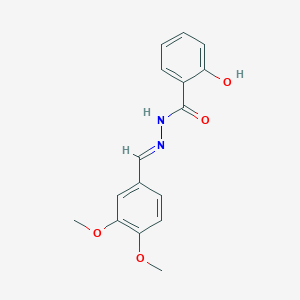
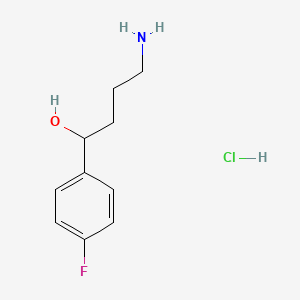
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride](/img/structure/B2870771.png)
